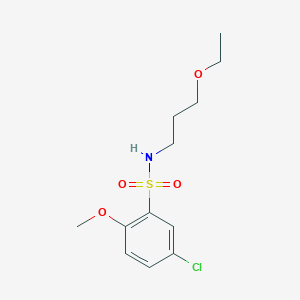
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as DCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMB is a sulfonamide-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits COX-2 by binding to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been found to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is its potent COX-2 inhibitory activity. This makes it a promising candidate for the development of new anti-inflammatory drugs. Another advantage is its potential as an anticancer agent. This compound has been found to inhibit the growth of various cancer cell lines, which makes it a potential candidate for the development of new cancer drugs.
One of the limitations of this compound is its limited solubility in water. This makes it difficult to administer in vivo. Another limitation is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
未来方向
There are various future directions for the research on 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide. One direction is to further investigate its potential as a COX-2 inhibitor. This involves studying its efficacy and safety in animal models and eventually in human clinical trials.
Another direction is to investigate its potential as an anticancer agent. This involves studying its mechanism of action and efficacy in various cancer models.
Further studies are also needed to determine the safety and efficacy of this compound in humans. This includes studying its pharmacokinetics and potential side effects.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential as a COX-2 inhibitor and anticancer agent. This compound has shown promising results in preclinical studies, but further studies are needed to determine its safety and efficacy in humans.
合成方法
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white crystalline solid.
科学研究应用
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 has been shown to reduce inflammation and pain. This compound has been found to be a potent COX-2 inhibitor and has shown promising results in preclinical studies.
Another area of research is its potential as an anticancer agent. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death.
属性
分子式 |
C15H15Cl2NO3S |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
2,5-dichloro-4-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-10-3-5-11(6-4-10)9-18-22(19,20)15-8-12(16)14(21-2)7-13(15)17/h3-8,18H,9H2,1-2H3 |
InChI 键 |
RSLYLXCMSFZVEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
规范 SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)



![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)







